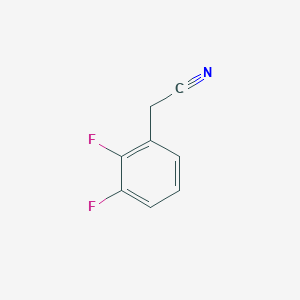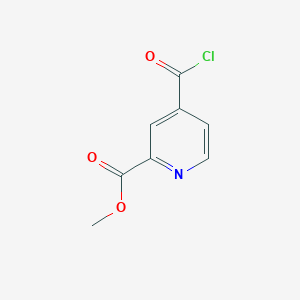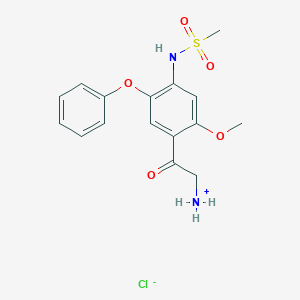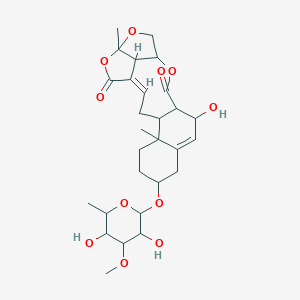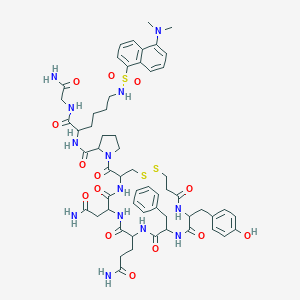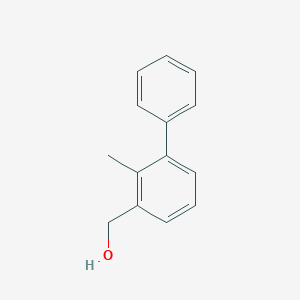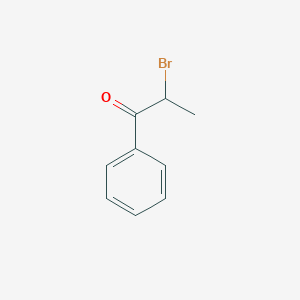
2-Bromopropiophénone
Vue d'ensemble
Description
2-Bromopropiophenone, with the chemical formula C9H9BrO, is an organic compound that belongs to the class of brominated ketones. It is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents such as ethanol, ether, and acetone . This compound is commonly used as an intermediate in organic synthesis and has applications in the pharmaceutical, dye, and rubber industries .
Applications De Recherche Scientifique
2-Bromopropiophenone has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Synthetic Chemistry: The compound is employed in the synthesis of 2-phenylmorpholinols and N-phenacylammonium salts.
Analytical Chemistry: It is used in the preparation of reagents for analytical purposes.
Biologically Active Compounds: 2-Bromopropiophenone is used in the creation of biologically active compounds for research in medicinal chemistry.
Mécanisme D'action
Target of Action
2-Bromopropiophenone, also known as α-Bromopropiophenone, is an α-bromoketone
Mode of Action
It is known to participate in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo . It may interact with its targets through its bromoketone group, which is a reactive moiety capable of undergoing various chemical reactions.
Biochemical Pathways
It is used in the synthesis of 2-phenylmorpholinols and n-phenacylammonium salts . These compounds could potentially affect various biochemical pathways, depending on their specific targets and mode of action.
Result of Action
Its role as a precursor in the synthesis of various compounds suggests that it could have diverse effects, depending on the specific compounds it is used to synthesize .
Analyse Biochimique
Biochemical Properties
2-Bromopropiophenone plays a significant role in various scientific research applications, including organic synthesis, synthetic chemistry, and analytical chemistry . It contributes to the creation of diverse organic compounds and has been used in the creation of various biologically active compounds . The exact enzymes, proteins, and other biomolecules it interacts with are not clearly defined in the literature.
Molecular Mechanism
The exact mechanism of action of 2-Bromopropiophenone remains unclear . It’s postulated to function as a proton donor, leading to the generation of a carbocationic intermediate that can engage in several reactions . This carbocationic intermediate can participate in a host of further reactions, including nucleophilic substitution, electrophilic addition, and elimination .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromopropiophenone can be synthesized through the bromination of propiophenone. The reaction typically involves the use of bromine in the presence of an acidic catalyst. One common method involves the reaction of phenylacetone with bromine under acidic conditions to yield 2-Bromopropiophenone .
Industrial Production Methods: In industrial settings, the production of 2-Bromopropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromopropiophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in 2-Bromopropiophenone can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction: The carbonyl group in 2-Bromopropiophenone can be reduced to form alcohols.
Oxidation: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Substituted phenylpropanones.
Reduction: 2-Phenylpropan-1-ol.
Oxidation: 2-Bromobenzoic acid.
Comparaison Avec Des Composés Similaires
2-Bromo-4’-methylpropiophenone: Similar in structure but with a methyl group at the para position of the phenyl ring.
2-Bromo-1-phenylpropane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
3-Chloropropiophenone: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness of 2-Bromopropiophenone: 2-Bromopropiophenone is unique due to its combination of a bromine atom and a carbonyl group, which confer high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various organic compounds .
Propriétés
IUPAC Name |
2-bromo-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWOCRJBPXJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870938 | |
| Record name | 1-propanone, 2-bromo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-00-3 | |
| Record name | α-Bromopropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2-bromo-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 2-bromo-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-propanone, 2-bromo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

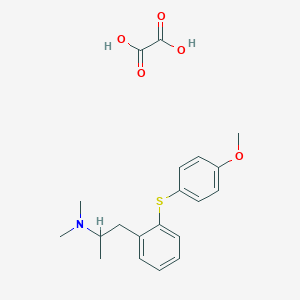

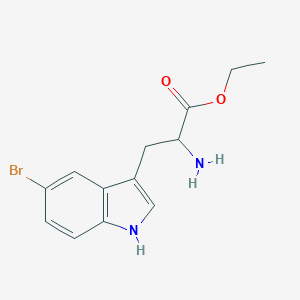
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
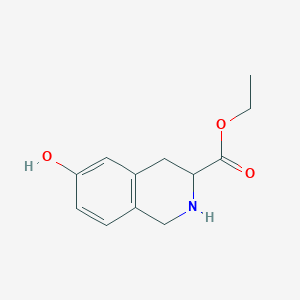
![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B137451.png)
![2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid](/img/structure/B137453.png)
